![molecular formula C18H24N4O3S B2799191 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924825-02-5](/img/structure/B2799191.png)
1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Click Chemistry 1,2,3-Triazoles, including compounds like the one , serve as key scaffolds in organic chemistry due to their diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. Their synthesis often involves the Huisgen 1,3-dipolar cycloaddition, known as a "click reaction," characterized by its simplicity, high yield, and regioselectivity. This method, especially the copper(I)-catalyzed variant, has become a cornerstone for constructing complex molecules from simple substrates (Kaushik et al., 2019).
Biological Activities and Drug Development Compounds featuring the 1,2,3-triazole moiety are noted for their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The versatility in chemical modifications allows for the exploration of new therapeutic agents, leveraging the triazole core's ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions (Ohloblina, 2022).
Advancements in Triazole Synthesis Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles underscore the importance of sustainable practices in chemical synthesis. Innovations include the use of microwave irradiation, water as a solvent, and the employment of bio-sourced catalysts, demonstrating the commitment to environmentally responsible chemistry while maintaining high reaction efficiency and product yield (de Souza et al., 2019).
properties
IUPAC Name |
1-(4-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-4-5-14-6-8-16(9-7-14)22-13(2)17(20-21-22)18(23)19-15-10-11-26(24,25)12-15/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBWIDTZNRYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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